(E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine
CAS No.: 873876-86-9
Cat. No.: VC15969863
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 873876-86-9 |
|---|---|
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 2-[(3-oxo-1H-inden-2-ylidene)amino]acetic acid |
| Standard InChI | InChI=1S/C11H9NO3/c13-10(14)6-12-9-5-7-3-1-2-4-8(7)11(9)15/h1-4H,5-6H2,(H,13,14) |
| Standard InChI Key | IYTVRWKWXLZAAP-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC=CC=C2C(=O)C1=NCC(=O)O |
Introduction
Structural and Electronic Properties
The molecular structure of (E)-N-(1-oxo-1,3-dihydro-2H-inden-2-ylidene)glycine comprises a planar indenone system fused to a glycine residue via an imine bond. Density functional theory (DFT) calculations at the B3LYP/cc-pVTZ level reveal significant electron delocalization across the conjugated system, with the indenone moiety acting as an electron-deficient dipolarophile in cycloaddition reactions . The molecular electrostatic potential (MEP) map indicates a polarized electron density distribution, where the carbonyl oxygen of the indenone and the imine nitrogen serve as nucleophilic and electrophilic centers, respectively .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides definitive evidence for the (E)-configuration. The NMR spectrum exhibits a singlet at δ 8.2–8.4 ppm corresponding to the imine proton (CH=N), with no coupling observed due to the rigidity of the conjugated system . The NMR spectrum shows characteristic signals for the carbonyl carbons of the indenone (δ 190–195 ppm) and the glycine carboxylate (δ 170–175 ppm) . Infrared (IR) spectroscopy confirms the presence of C=O (1670–1700 cm) and C=N (1600–1620 cm) stretches .
Table 1: Key Spectroscopic Data for (E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine
| Technique | Observation | Reference |
|---|---|---|
| NMR | δ 8.3 ppm (s, 1H, CH=N) | |
| NMR | δ 192 ppm (C=O, indenone) | |
| IR | 1685 cm (C=O stretch) | |
| UV-Vis | λ_max = 320 nm (π→π* transition) |
Synthetic Methodologies
The synthesis of (E)-N-(1-oxo-1,3-dihydro-2H-inden-2-ylidene)glycine typically involves a condensation reaction between glycine and 1-oxo-1,3-dihydro-2H-indene-2-carbaldehyde under mildly acidic conditions. A modified Erlenmeyer-Plöchl azlactone synthesis is employed to enhance regioselectivity and yield .
Stepwise Reaction Mechanism
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Imine Formation: Glycine reacts with the aldehyde group of 1-oxo-1,3-dihydro-2H-indene-2-carbaldehyde in ethanol at 60°C, forming an intermediate Schiff base.
-
Tautomerization: The enol form of the Schiff base undergoes keto-enol tautomerism, stabilizing the (E)-configuration through conjugation with the indenone system .
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Crystallization: The product precipitates upon cooling and is purified via recrystallization from ethanol/water mixtures (yield: 65–78%) .
Table 2: Optimization of Synthetic Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 75 |
| Temperature (°C) | 60 | 78 |
| Reaction Time (h) | 4 | 65 |
| Catalyst | Acetic acid (0.1 eq) | 70 |
Reactivity and Applications
(E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine participates in 1,3-dipolar cycloadditions with azomethine ylides, yielding spiro[indene-pyrrolidine] hybrids. For example, reaction with in situ-generated azomethine ylide from isatin and N-methylglycine produces spirocyclic adducts with >90% diastereoselectivity .
Cycloaddition Reactions
The compound acts as a dipolarophile in [3+2] cycloadditions, where the electron-deficient indenone moiety attracts nucleophilic carbon centers. Transition state analysis using QST3 methods reveals asynchronous bond formation, with the C=C bond of the indenone attacking the ylide’s nucleophilic carbon first .
Table 3: Diastereoselectivity in Cycloaddition Reactions
| Dipolarophile | Major Product | dr (exo:endo) | Yield (%) |
|---|---|---|---|
| (E)-Glycine derivative | Spiro-pyrrolidine | 85:15 | 82 |
| (Z)-Glycine derivative | Spiro-oxindole | 45:55 | 68 |
Computational Insights
DFT calculations at the B3LYP/cc-pVTZ level elucidate the regiochemical outcome of cycloadditions. The global electrophilicity index (ω = 1.8 eV) classifies the compound as a strong electrophile, favoring attack by nucleophilic ylides . Local electrophilicity at the β-carbon of the indenone (ω = 2.1 eV) further rationalizes the observed regioselectivity .
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